Furan-2,3-dicarboxylic Acid

Descripción general

Descripción

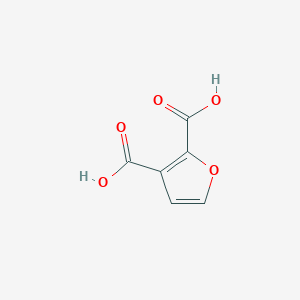

Furan-2,3-dicarboxylic acid is an organic compound that belongs to the class of furan derivatives It consists of a furan ring substituted with two carboxylic acid groups at the 2 and 3 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Furan-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of furan-2,3-dimethanol using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. Another method involves the cyclization of appropriate precursors under acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of furan derivatives. The process may use catalysts such as vanadium pentoxide or cobalt acetate to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: Furan-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Vanadium pentoxide, cobalt acetate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield furan-2,3-dicarboxylic anhydride, while reduction reactions can produce furan-2,3-dimethanol.

Aplicaciones Científicas De Investigación

Furan-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are valuable intermediates in organic synthesis.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in drug development.

Industry: It is used in the production of polymers, resins, and other materials with desirable properties.

Mecanismo De Acción

The mechanism of action of furan-2,3-dicarboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The furan ring can also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Furan-2,3-dicarboxylic acid can be compared with other furan derivatives, such as furan-2,5-dicarboxylic acid and furan-3,4-dicarboxylic acid. While all these compounds share a common furan ring structure, their chemical properties and reactivity differ due to the positions of the carboxylic acid groups. For example:

Furan-2,5-dicarboxylic acid: This compound is widely studied for its potential as a renewable monomer for the production of bio-based polymers. It has carboxylic acid groups at the 2 and 5 positions, which influence its reactivity and applications.

Furan-3,4-dicarboxylic acid:

Actividad Biológica

Furan-2,3-dicarboxylic acid (FDCA) is a compound of significant interest due to its potential applications in various fields, including bioplastics and pharmaceuticals. This article delves into the biological activity of FDCA, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is an aromatic dicarboxylic acid characterized by two carboxyl groups attached to a furan ring. Its molecular formula is , and it exhibits properties that make it suitable for various applications, particularly in the synthesis of biodegradable polymers.

Biological Activity Overview

The biological activity of FDCA has been explored in several contexts, including its safety profile, potential toxicity, and applications in biomedicine.

1. Safety Profile and Toxicology

Research indicates that FDCA derivatives exhibit low toxicity levels. A study assessing the toxicological effects of furan dicarboxylic acid esters found that most derivatives showed no significant activity in endocrine disruption assays. Only one derivative exhibited moderate estrogenic activity, suggesting that FDCA-based compounds could be safer alternatives to traditional plasticizers like phthalates .

Table 1: Toxicological Findings of FDCA Derivatives

| Compound | Endocrine Activity | Genotoxicity | Notes |

|---|---|---|---|

| This compound | None | Negative | Low toxicity profile |

| Isobutyl derivative | Moderate | Negative | Only one with activity |

| Other derivatives | None | Negative | Safer than phthalates |

2. Applications in Bioplastics

FDCA is recognized as a key building block for the production of bio-based plastics. It can be synthesized from renewable resources such as biomass-derived galactaric acid . The resulting polymers have shown promising mechanical properties and biodegradability.

Case Study: Synthesis of FDCA from Biomass

- Researchers developed a one-pot reaction method to synthesize FDCA from galactaric acid using bioalcohols. The process demonstrated high efficiency and resulted in products with favorable characteristics for use as bioplastics .

3. Biomedical Applications

FDCA's potential extends into the biomedical field, particularly in the development of hydrogels and drug delivery systems. Hydrogels based on FDCA derivatives have been investigated for their biocompatibility and ability to mimic the extracellular matrix (ECM) .

Table 2: Properties of FDCA-Based Hydrogels

| Property | Value | Application Area |

|---|---|---|

| Biocompatibility | High | Drug delivery |

| Mechanical Strength | Moderate to High | Tissue engineering |

| Degradation Rate | Controlled | Controlled release systems |

4. Research Findings on Biological Effects

Recent studies have focused on the biological effects of FDCA on cellular systems. For instance, investigations into its interaction with various cell types have indicated that FDCA does not induce significant cytotoxicity or genotoxicity, reinforcing its safety for potential therapeutic uses .

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis methods for Furan-2,3-dicarboxylic Acid, and how can reaction conditions be optimized to minimize by-product formation?

this compound can be synthesized via carboxylation of furan-2-carboxylic acid using carbon dioxide under controlled conditions. For example, a one-step carboxylation method employs CO₂ with catalytic systems to achieve regioselective formation of the 2,3-isomer . Optimization involves adjusting reaction temperature, pressure, and catalyst loading to suppress competing pathways (e.g., formation of 2,5- or 2,4-isomers). Purity is enhanced by post-synthesis crystallization in polar solvents like DMSO/water mixtures.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of this compound?

Key NMR signals for this compound include distinct proton resonances at δH 6.87 (H-4, d, J = 1.8 Hz) and 7.90 (H-5, d, J = 1.8 Hz) in DMSO-d₆. The absence of extraneous peaks in ¹H and ¹³C spectra confirms purity, while coupling constants verify the furan ring substitution pattern . Comparative analysis with literature data is critical to rule out regioisomeric contaminants (e.g., 2,5-FDCA) .

Q. What challenges arise in the purification of this compound from reaction mixtures containing regioisomers, and what chromatographic techniques are effective?

Co-production of regioisomers (e.g., 2,5-FDCA) during synthesis complicates isolation. Reverse-phase HPLC with C18 columns and aqueous-acetonitrile gradients resolves isomers effectively. Alternatively, selective precipitation via pH adjustment (e.g., acidifying to pH 2–3) exploits differential solubility of carboxylate salts .

Advanced Research Questions

Q. How does the choice of catalyst and reaction medium influence regioselectivity in the synthesis of this compound via carboxylation reactions?

Transition-metal catalysts (e.g., Pd or Ru complexes) in polar aprotic solvents (e.g., DMF) enhance carboxylation at the 3-position of furan-2-carboxylic acid. For example, Pd-catalyzed systems under CO₂ pressure (5–10 bar) favor 2,3-FDCA formation by stabilizing intermediate carboxylate anions . Competing pathways (e.g., decarboxylation or isomerization) are mitigated by optimizing ligand coordination and CO₂ solubility.

Q. What mechanistic insights explain the concurrent formation of this compound and other regioisomers in the Henkel reaction, and how can selectivity be improved?

The Henkel reaction (disproportionation of potassium salts) produces multiple isomers due to radical intermediates that undergo random carboxylation. Computational studies suggest that steric and electronic factors at the furan ring’s reactive sites (C2 vs. C3) dictate isomer distribution. Selectivity for 2,3-FDCA is improved using bulky bases (e.g., tetrabutylammonium hydroxide) to sterically hinder carboxylation at C5 .

Q. What strategies enhance the stability of this compound under alkaline conditions for polymer synthesis applications?

Alkaline stability is critical for polycondensation reactions. Introducing electron-withdrawing substituents (e.g., nitro groups) at the 5-position reduces decarboxylation rates. Alternatively, esterification of carboxyl groups (e.g., dimethyl esters) prior to polymerization mitigates degradation. Stability studies in NaOH (1–5 M) at 80°C reveal decomposition thresholds, guiding reaction design .

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in multicomponent reactions?

Density functional theory (DFT) calculations model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For instance, Fukui indices indicate higher reactivity at C4 and C5 positions, directing functionalization away from carboxyl groups. MD simulations further assess solvent effects on transition states, aiding in solvent selection for regiocontrol .

Q. Methodological Notes

- Synthesis Validation : Cross-validate NMR data with mass spectrometry (e.g., ESI-MS) to confirm molecular weight and fragmentation patterns .

- By-Product Analysis : Use GC-MS or LC-MS to detect trace regioisomers in crude reaction mixtures .

- Stability Testing : Conduct accelerated aging studies (e.g., TGA/DSC) under varying pH and temperature to assess decomposition kinetics .

Propiedades

IUPAC Name |

furan-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXDYHALMANNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356095 | |

| Record name | Furan-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-24-0 | |

| Record name | Furan-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4282-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.